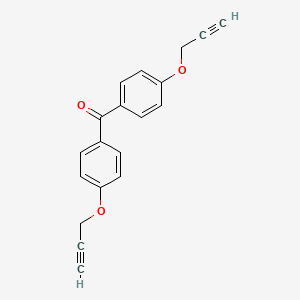

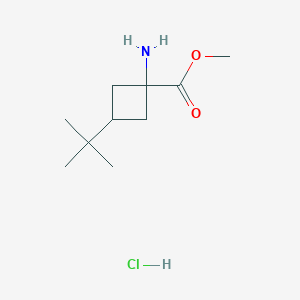

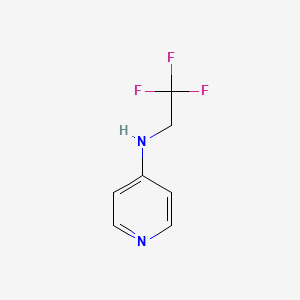

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bisphenylmethanone derivatives involves various strategies. For instance, bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone was synthesized from a precursor with chloroacetone followed by nitration . Another example is the synthesis of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone, which was confirmed by NMR, IR, and Mass spectra . These methods indicate that the synthesis of bisphenylmethanones can be achieved through multi-step reactions involving functionalization and subsequent confirmation using various spectroscopic techniques.

Molecular Structure Analysis

The molecular structure of bisphenylmethanone derivatives is often confirmed using X-ray crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established using X-ray diffraction . Similarly, the crystal structure of bis-(1H-benzimidazol-2-yl)-methanone was determined and supported by DFT calculations . These studies suggest that the molecular structure of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of bisphenylmethanone derivatives can be diverse. For instance, bis(4-methoxyphenyl)methanol undergoes Lewis-acid-catalyzed reactions with cyclopropanes to produce polysubstituted cyclopentenes . This indicates that bisphenylmethanones can participate in cycloaddition reactions under certain conditions. The reactivity of this compound would likely be influenced by the alkyne and ether functional groups, potentially leading to interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenylmethanone derivatives are characterized using various computational and spectroscopic methods. For example, AM1 and B3LYP/6-31G* calculations were used to characterize the physical properties of a bisphenylmethanone derivative . The crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane were discussed comparatively, revealing insights into their conformation and packing . These studies provide a foundation for understanding the properties of this compound, which could be inferred based on the properties of structurally similar compounds.

科学的研究の応用

Synthesis and Characterization

- Synthesis and Physical Characterization : Bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone has been synthesized and its structure confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and Mass spectra. Theoretical calculations using AM1 and B3LYP/6-31G* were also presented to characterize its physical properties (Jalbout et al., 2006).

Application in Light Emitting Devices

- Blue Thermally Activated Delayed Fluorescent Emitters : A study investigated derivatives of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) as thermally activated delayed fluorescent (TADF) emitters, exhibiting high quantum efficiencies and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).

Crystal Structure Analysis

- Crystal Structure of V-shaped Ligands with N-Heterocycles : Bis(4-(1H-imidazol-1-yl) phenyl)methanone and related compounds have been synthesized and characterized, including crystal structure determination by X-ray diffraction, showing their potential as building blocks in molecular design (Wang, Sun, Zhang, & Sun, 2017).

Material Science and Engineering Applications

- Novel Hyperbranched Polyimide for Memory Devices : A novel bis(4-(3, 5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone was synthesized and used to produce hyperbranched polyimides with superior solubility, excellent thermal stability, and significant potential in memory devices (Tan et al., 2017).

Analytical Techniques

- FPSE-HPLC-PDA Method for UV Filters Analysis : A novel analytical method involving fabric phase sorptive extraction and high-performance liquid chromatography was developed for the extraction and analysis of benzophenone derivative UV filters, including bis(4-hydroxyphenyl)methanone, in biological samples (Locatelli et al., 2019).

作用機序

Target of Action

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .

Biochemical Pathways

The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .

Pharmacokinetics

According to the search results, this compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .

Result of Action

The primary result of the action of this compound is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .

特性

IUPAC Name |

bis(4-prop-2-ynoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYZHCHDRGEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)